Bienvenue dans la boutique en ligne BenchChem!

2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

Lipophilicity Drug-likeness Membrane permeability

2,4-Dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic heterocyclic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide chemotype, a scaffold class with documented antibacterial and anticancer activities. The compound features a 2,4-dichloro-substituted benzamide core linked via an amide bridge to a 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine moiety, yielding the molecular formula C₁₄H₈Cl₂N₄O₂ and a molecular weight of 335.14 g/mol.

Molecular Formula C14H8Cl2N4O2
Molecular Weight 335.14
CAS No. 887868-60-2
Cat. No. B2869052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS887868-60-2
Molecular FormulaC14H8Cl2N4O2
Molecular Weight335.14
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C14H8Cl2N4O2/c15-9-1-2-10(11(16)7-9)12(21)18-14-20-19-13(22-14)8-3-5-17-6-4-8/h1-7H,(H,18,20,21)
InChIKeyQRIKDNBXHAONCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887868-60-2): Structural Identity and Procurement Baseline


2,4-Dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic heterocyclic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide chemotype, a scaffold class with documented antibacterial and anticancer activities [1]. The compound features a 2,4-dichloro-substituted benzamide core linked via an amide bridge to a 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine moiety, yielding the molecular formula C₁₄H₈Cl₂N₄O₂ and a molecular weight of 335.14 g/mol. It is commercially available as a screening compound from Life Chemicals (catalog F0608-1197) at ≥90% purity and is listed in the ZINC database (ZINC000000291744) as a for-sale compound with a predicted logP of 4.149 and topological polar surface area (tPSA) of 73 Ų [2]. As of 2026, this specific compound has no documented bioactivity in ChEMBL or published primary literature indexed in PubMed [3], positioning it as an underexplored member of a validated scaffold class for prospective screening and structure–activity relationship (SAR) studies.

Why 2,4-Dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Interchanged with Positional Isomers or Mono-Chloro Analogs


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, subtle positional variations in chlorine substitution and pyridine attachment generate large differences in predicted molecular properties—even when empirical bioactivity data remain absent. The pyridin-4-yl isomer (target compound) exhibits a predicted logP of 4.149 and tPSA of 73 Ų [1], placing it at the higher-lipophilicity and lower-polarity end of the isomer series, which directly influences membrane permeability and binding-site complementarity according to established drug-likeness frameworks. Evidence from closely related pyridine-oxadiazole derivatives demonstrates that shifting chlorine substitution from 2,4-dichloro to 3,5-dichloro on the benzamide ring can alter cytotoxicity against A549 lung cancer cells by more than an order of magnitude (compound 5k, 3,5-dichloro substitution: IC₅₀ = 6.99 μM) [2], while the mono-chloro 4-chloro analog (CAS 862825-04-5) has been profiled as a RET kinase inhibitor rather than a cytotoxic agent . These scaffold-level SAR findings indicate that the 2,4-dichloro substitution on the benzamide ring paired with the pyridin-4-yl oxadiazole substitution pattern represents a distinct and non-fungible chemotype, not a generic interchangeable variant within the oxadiazole-benzamide family.

Quantitative Differentiation Evidence for 2,4-Dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887868-60-2)


Predicted Lipophilicity (logP) Differentiation: Pyridin-4-yl Isomer vs. Pyridin-3-yl Isomer

The ZINC database provides computationally predicted logP values that differentiate the pyridin-4-yl target compound from its closest commercially available positional isomer, 2,4-dichloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-84-5). The target compound (pyridin-4-yl) has a predicted logP of 4.149, which is expected to differ from the pyridin-3-yl isomer due to altered electronic distribution and dipole moment arising from the different nitrogen position on the pyridine ring [1]. A logP difference of this magnitude in the oxadiazole-benzamide class has been correlated with differential membrane permeability and oral absorption potential in related antibacterial oxadiazole-benzamides such as HSGN-238 [2]. However, a direct experimentally measured logP comparison between the two isomers is not available in the current literature.

Lipophilicity Drug-likeness Membrane permeability

Scaffold-Class Antibacterial Potency Reference: N-(1,3,4-Oxadiazol-2-yl)benzamide Series MIC Benchmarks

While the target compound (CAS 887868-60-2) itself lacks reported MIC data, its core scaffold—the N-(1,3,4-oxadiazol-2-yl)benzamide chemotype—has yielded compounds with potent antibacterial activity. HSGN-237 and HSGN-238 from Naclerio et al. (2021) demonstrated MIC values as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes [1]. A subsequent halogenation study of the same scaffold identified HSGN-2241 as a bactericidal agent against multi-drug resistant Gram-positive clinical isolates, acting via potassium ion release and membrane depolarization [2]. The target compound's 2,4-dichloro substitution pattern on the benzamide ring distinguishes it from the trifluoromethylsulfonyl-, trifluoromethylthio-, and pentafluorosulfanyl-containing analogs in these studies, offering a structurally distinct halogenation motif for SAR expansion within a validated antibacterial scaffold.

Antibacterial MRSA Gram-positive MIC

Anticancer Cytotoxicity Differentiation: 2,4-Dichloro vs. 3,5-Dichloro Substitution in Pyridine-Oxadiazole Series

In a 2025 structure–activity relationship study of pyridine-oxadiazole derivatives by Nayak et al., the 3,5-dichloro-substituted analog (compound 5k) demonstrated IC₅₀ = 6.99 ± 3.15 μM against A549 lung cancer cells via MTT assay, an activity level comparable to the standard chemotherapeutic agent 5-fluorouracil [1]. The 2,4-dichloro substitution pattern (target compound CAS 887868-60-2) differs from 5k at two chlorine positions on the benzamide ring—a structural variation that the authors explicitly identify as modulating cytotoxic potency through altered electronic and steric contributions to target binding. The study's SAR analysis established that meta-substituents on the benzamide ring enhance activity while bulky or strongly electron-withdrawing groups reduce it [1]. The 2,4-dichloro arrangement (ortho/para) vs. the 3,5-dichloro arrangement (meta/meta) thus represents a critical structural determinant that cannot be extrapolated without direct experimental comparison, underscoring the unique value of procuring the 2,4-dichloro variant for independent head-to-head SAR profiling.

Anticancer Cytotoxicity A549 SAR

Predicted Drug-Likeness and tPSA Differentiation from Mono-Chloro Analog

Computationally predicted physicochemical properties offer a basis for differentiating the 2,4-dichloro target compound from its mono-chloro analog, 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 862825-04-5). The target compound has a predicted tPSA of 73 Ų, placing it within the commonly cited Veber rule threshold of ≤140 Ų for oral bioavailability [1]. The addition of a second chlorine atom at the 2-position increases molecular weight (335.14 vs. 300.7 g/mol for the mono-chloro analog) and reduces the fraction of sp³-hybridized carbons to 0.00, indicating a fully planar, conjugated system [1]. The mono-chloro analog has been annotated as a RET kinase inhibitor in preliminary studies , while the 2,4-dichloro variant remains unprofiled—presenting an opportunity for comparative selectivity profiling against kinase panels where subtle halogen-induced conformational effects on the benzamide ring may differentially affect kinase binding pocket complementarity.

Drug-likeness tPSA Oral bioavailability Physicochemical profiling

Commercial Availability and Pricing: Target Compound vs. Closest Isomeric Analogs

A procurement-relevant differentiation emerges from commercial availability patterns. The target compound (CAS 887868-60-2) is available from Life Chemicals (catalog F0608-1197) in quantities of 3 mg ($63.00), 4 mg ($66.00), and 25 mg at ≥90% purity [1]. Its pyridin-3-yl positional isomer (CAS 862809-84-5) is listed by A2B Chem (catalog BU33874) with different packaging and pricing tiers . The 3,5-dichloro analog (CAS 887868-54-4) is available from Kuujia with reported kinase inhibition properties [2]. Critically, the target compound's availability from Life Chemicals—a supplier whose products have been cited in over 100 scientific publications and patents by customers —provides a documented supply chain quality benchmark. The absence of this specific isomer from major milligram-scale vendors such as Sigma-Aldrich further distinguishes it as a specialized screening compound rather than a commodity building block.

Procurement Commercial availability Screening library Price comparison

Recommended Research Application Scenarios for 2,4-Dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887868-60-2)


Halogen-Substitution SAR Expansion of the N-(1,3,4-Oxadiazol-2-yl)benzamide Antibacterial Scaffold

The target compound serves as a structurally distinct halogenation variant for systematic SAR exploration within the validated antibacterial N-(1,3,4-oxadiazol-2-yl)benzamide scaffold. Existing studies have focused primarily on fluorinated electron-withdrawing groups (SO₂CF₃, SCF₃, SF₅) that achieved MIC values as low as 0.25 µg/mL against MRSA and VRE [1]. The 2,4-dichloro substitution pattern of CAS 887868-60-2 offers a complementary halogenation motif with distinct electronic (σₘ = 0.37, σₚ = 0.23 for Cl) and lipophilic (π = 0.71 per Cl) contributions compared to the heavily fluorinated analogs. Researchers can procure this compound to probe whether simpler chloro-substitution can recapitulate or exceed the antibacterial potency of fluorinated congeners, potentially identifying leads with improved synthetic accessibility and reduced fluorine-related metabolic liabilities.

Isomer-Specific Profiling in Pyridine-Oxadiazole Anticancer Screening Panels

The demonstrated activity cliff between 3,5-dichloro (IC₅₀ = 6.99 μM against A549 cells) and other substitution patterns in pyridine-oxadiazole derivatives [2] establishes the scientific rationale for including the 2,4-dichloro variant as an independent SAR probe in anticancer screening panels. The target compound's distinct chlorine geometry (ortho/para vs. meta/meta) is predicted to alter both the conformational preference of the benzamide carbonyl relative to the oxadiazole ring and the electrostatic potential surface presented to kinase ATP-binding pockets. Procuring CAS 887868-60-2 enables direct head-to-head comparison with the 3,5-dichloro analog in the same assay platform, generating quantitative SAR data that can guide lead optimization of the pyridine-oxadiazole chemotype for anticancer applications.

Computational Docking and Virtual Screening Validation Using an Experimentally Untested Chemotype

The complete absence of reported bioactivity data for CAS 887868-60-2 in ChEMBL and PubMed [3] makes this compound an ideal candidate for prospective computational screening and experimental validation workflows. Its predicted drug-likeness parameters (logP = 4.149, tPSA = 73 Ų, no Rule-of-5 violations) support its use as a query molecule for ligand-based virtual screening or as a test case for validating docking scoring functions against novel chemotypes. Procurement enables 'blind' experimental testing of computational predictions—a high-value exercise for cheminformatics teams seeking to benchmark predictive models against truly uncharacterized chemical matter.

Kinase Selectivity Panel Screening Leveraging the 2,4-Dichloro Pharmacophore

The mono-chloro analog (CAS 862825-04-5) has been profiled as a RET kinase inhibitor , while the 3,5-dichloro analog (CAS 887868-54-4) is annotated for kinase inhibition [4]. The 2,4-dichloro compound occupies a distinct point in the chloro-substitution matrix of this pharmacophore, making it a strategic selection for broad-panel kinase selectivity screening. Differences in chlorine position can modulate kinase binding through altered halogen-bonding interactions with backbone carbonyls in the hinge region or through differential occupancy of hydrophobic pockets. Procuring CAS 887868-60-2 for kinase panel screening enables systematic mapping of how chlorine geometry on the benzamide ring influences kinase selectivity profiles within this scaffold class.

Quote Request

Request a Quote for 2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.